(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
Description
Properties
CAS No. |
920801-72-5 |
|---|---|
Molecular Formula |
C18H18FNO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(6R)-6-(3-fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18FNO2/c1-13(14-6-3-2-4-7-14)20-11-17(22-12-18(20)21)15-8-5-9-16(19)10-15/h2-10,13,17H,11-12H2,1H3/t13-,17-/m0/s1 |
InChI Key |
ZIVGOMZNHSWPIN-GUYCJALGSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Morpholine Ring
One common method involves the reaction between 4-fluoroaniline and epichlorohydrin:
Step 1 : The reaction begins with 4-fluoroaniline, which is treated with epichlorohydrin in the presence of a base such as sodium hydroxide or potassium carbonate. This step facilitates the formation of an intermediate that contains a chloromethyl group.
Step 2 : The intermediate undergoes cyclization to form the morpholine ring. This process typically requires heating under reflux conditions to ensure complete reaction.
Optimization for Yield and Purity
In industrial settings, optimization techniques are employed to enhance yield and purity:
Continuous Flow Reactors : These reactors allow for better control over reaction conditions, leading to improved efficiency and reduced reaction times.
Use of Catalysts : Catalysts may be employed to lower activation energy and increase reaction rates.
Purification Techniques : Post-synthesis purification often involves crystallization or chromatography to isolate the desired product from by-products.
Key Reaction Conditions
The following table summarizes critical reaction conditions used in synthesizing (6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one:
| Step | Reagents/Conditions | Temperature | Duration |
|---|---|---|---|
| Cyclization | 4-Fluoroaniline, Epichlorohydrin, Base | Reflux (80-100°C) | 2-4 hours |
| Alkylation | Morpholine Intermediate, Phenylethyl Bromide | Room Temperature | 12-24 hours |
| Purification | Crystallization or Chromatography | Varies | Varies |
Recent studies indicate that morpholine derivatives exhibit various pharmacological activities, including antimicrobial and anti-inflammatory properties. The specific substitution pattern in this compound may influence its interaction with biological targets, making it a candidate for further investigation in drug development.
Biological Activity Studies
Research into similar compounds has shown promise in targeting specific receptors involved in disease processes. Further studies on this compound will be essential to elucidate its pharmacological profile and potential therapeutic applications.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| (6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one | Ethyl group at 4-position | Potentially different biological activity |
| (6S)-4-Ethyl-6-(3-fluorophenyl)morpholin-3-one | Similar structure but different stereochemistry | May exhibit altered receptor interactions |
The distinct substitution pattern in this compound highlights its potential for unique interactions with biological systems compared to these analogs.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly its potential as an analgesic and anti-inflammatory agent. Studies have shown that morpholine derivatives can modulate pain pathways and exhibit anti-inflammatory effects, making them candidates for further development in pain management therapies.
Antitumor Activity
Research indicates that morpholine derivatives, including (6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one, may possess antitumor properties. In vitro studies have demonstrated the ability of certain morpholine derivatives to inhibit cancer cell proliferation. For instance, a study published in Cancer Letters highlighted the effectiveness of similar compounds in reducing tumor growth in specific cancer types .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Morpholine derivatives have been studied for their ability to protect neuronal cells from apoptosis and oxidative stress, which are critical factors in conditions like Alzheimer's disease .
Case Study 1: Analgesic Properties
A study conducted on the analgesic properties of this compound involved administering varying doses to animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a novel analgesic agent.
Case Study 2: Antitumor Efficacy
In a controlled laboratory setting, the compound was tested against several cancer cell lines. The findings revealed that it inhibited cell growth by inducing apoptosis through mitochondrial pathways. These results are promising for the development of new cancer therapies based on morpholine structures .
Mechanism of Action
The mechanism of action of (6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects: The nitro group in the 4-nitrophenyl analogue is strongly electron-withdrawing, which may reduce membrane permeability compared to the 3-fluorophenyl group in the target compound.
Stereochemical Influence :
- The (R)-configured phenylethyl group in the 4-nitrophenyl analogue could lead to steric clashes in enantioselective binding pockets, unlike the (S)-configuration in the target compound.
Scaffold Hybridization: The chromenone-morpholino hybrid in demonstrates that fluorophenyl groups are versatile in diverse scaffolds, retaining bioactivity while modifying pharmacokinetic profiles.
Hypothesized Pharmacological Profiles
*Estimated based on analogous compounds.
Biological Activity
(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is a synthetic compound belonging to the morpholine class, characterized by its unique structural features, including a fluorophenyl group and a phenylethyl substituent. This compound has garnered interest due to its potential biological activities, which may have implications in medicinal chemistry and pharmacology.
- Molecular Formula : C18H18FNO2
- Molecular Weight : 299.3 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the fluorine atom in the phenyl group may enhance lipophilicity, facilitating membrane permeability and target interaction. This compound has shown promise in modulating enzyme activities and receptor functions, leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, derivatives of similar structures have demonstrated effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating robust antibacterial activity .
- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. Studies involving molecular docking and kinetic assays have shown that it can inhibit specific enzymes, which could be relevant for therapeutic applications in treating diseases where these enzymes are implicated .
- Neuroprotective Effects : Given its structural similarity to biologically active molecules, this compound is being investigated for neuroprotective properties. Research is ongoing to explore its effects on neuronal cell viability and its mechanisms in neurodegenerative disease models.
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds structurally related to this compound:
Study 1: Antibacterial Efficacy
A study evaluating fluoroaryl compounds found that certain derivatives exhibited significant antibacterial activity against S. aureus, with alterations in the fluorine position affecting potency. The study highlighted that compounds similar to this compound could be promising candidates for antibiotic development .
Study 2: Enzyme Inhibition Mechanism
Research on enzyme inhibition revealed that morpholine derivatives could effectively inhibit mushroom tyrosinase, a key enzyme in melanin biosynthesis. The study utilized molecular docking techniques to predict binding affinities and elucidate the mechanism of action for these compounds, including this compound .
Comparative Analysis Table
The following table summarizes key differences between this compound and other structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains a 3-fluorophenyl group; potential antibacterial properties | Antibacterial, enzyme inhibition |
| (6R)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one | 4-fluorophenyl group; altered binding affinity | Variable antibacterial activity |
| (6R)-6-(3-Fluorophenyl)-4-(allyl)morpholin-3-one | Different substituent at position 4; may alter reactivity | Needs further investigation |
Q & A
Basic: What synthetic strategies are employed to prepare (6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one?
Methodological Answer:
The synthesis typically involves stereoselective organocatalytic or transition-metal-catalyzed reactions to establish the morpholinone core and chiral centers. For example, asymmetric [3+3] cycloaddition reactions (analogous to and ) can generate the morpholinone ring, while enantioselective alkylation or reductive amination installs the (1S)-1-phenylethyl group. Key steps include:
- Stereochemical Control : Use of chiral auxiliaries or catalysts to ensure the (6R) and (1S) configurations.
- Fluorophenyl Incorporation : Electrophilic aromatic substitution or Suzuki coupling to introduce the 3-fluorophenyl moiety.
- Characterization : IR, H/C NMR, and HPLC-MS validate purity and stereochemistry .
Advanced: How can conflicting stereochemical assignments in synthetic intermediates be resolved?
Methodological Answer:
Discrepancies in stereochemistry often arise from ambiguous NOESY or coupling constant data. To resolve these:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for unambiguous structural determination ( ).
- VCD/ECD Spectroscopy : Compare experimental and computed vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra.
- Synthetic Correlation : Compare intermediates with known standards via chiral HPLC (e.g., uses water/methanol mobile phases for diastereomer separation) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : F NMR confirms fluorophenyl incorporation; H NMR coupling constants (e.g., ) verify morpholinone ring conformation.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula.
- Polarimetry : Measures optical rotation to validate enantiomeric excess .
Advanced: How can computational modeling predict the compound’s bioactivity?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinase or GPCR targets, inferred from ’s aminopyrimidine analogs).
- QSAR Models : Corrogate substituent effects (e.g., fluorophenyl’s electron-withdrawing properties) with activity data from analogs ().
- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC analysis determines decomposition temperatures (analogous to ’s stability protocols).
- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation.
- Hydrolytic Stability : Monitor pH-dependent degradation via accelerated stability testing in buffered solutions .
Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact pharmacological activity?
Methodological Answer:
- SAR Studies : Synthesize analogs (e.g., replace 3-fluorophenyl with 3-chlorophenyl) and compare IC values in bioassays (see for related morpholinone pharmaceuticals).
- Electrostatic Potential Maps : DFT calculations reveal how fluorine’s electronegativity affects binding affinity.
- Metabolic Stability : Compare microsomal half-lives to assess fluorination’s impact on CYP450 resistance .
Basic: How is enantiomeric purity validated during synthesis?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients ( ’s method for diastereomers).
- Mosher’s Analysis : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride and analyze H NMR shifts.
- X-ray Crystallography : Absolute configuration determination ( ) .
Advanced: What strategies mitigate low yields in stereoselective steps?
Methodological Answer:
- Catalyst Optimization : Screen chiral ligands (e.g., BINAP, Salen) or organocatalysts (e.g., proline derivatives) to enhance enantioselectivity.
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states ( achieved 61–65% yields via solvent tuning).
- Microwave Assistance : Accelerate reaction kinetics for sluggish steps .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and P95 respirator ().
- Ventilation : Use fume hoods to avoid inhalation of fluorinated aromatic byproducts.
- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal .
Advanced: How can in vivo pharmacokinetic studies be designed for this compound?
Methodological Answer:
- Dosing Routes : Compare oral, IV, and IP administration in rodent models.
- LC-MS/MS Bioanalysis : Quantify plasma/tissue concentrations using deuterated internal standards.
- Metabolite ID : Use HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
